![molecular formula C15H23IN2O B12303457 7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,13-Diazatetracyclo[77102,7013,17]heptadec-4-en-6-one;hydroiodide is a complex organic compound with a unique tetracyclic structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-on;Hydroiodid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bildung der Kern-Tetracyclenstruktur, gefolgt von der Einführung von Stickstoffatomen an bestimmten Positionen. Der letzte Schritt beinhaltet die Addition der Hydroiodidgruppe. Die Reaktionsbedingungen erfordern häufig eine präzise Kontrolle von Temperatur, Druck und pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen. Diese Methoden sind auf Effizienz und Ausbeute optimiert und verwenden häufig kontinuierliche Flussreaktoren und automatisierte Systeme, um konstante Reaktionsbedingungen zu gewährleisten. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren stellt sicher, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-on;Hydroiodid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Die häufig verwendeten Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Halogene (z. B. Chlor). Die Reaktionsbedingungen variieren je nach gewünschter Transformation, beinhalten aber im Allgemeinen eine kontrollierte Temperatur und pH-Wert.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Reaktionstyp ab. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine produzieren kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate der ursprünglichen Verbindung führen.
Wissenschaftliche Forschungsanwendungen
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-on;Hydroiodid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. seine Verwendung als Medikamentenkandidat zur Behandlung bestimmter Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-on;Hydroiodid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Ziele und Pfade, die beteiligt sind, sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-1-en-6-on
- 7,13-Diazatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadec-8-en-6-on
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-on;Hydroiodid durch seine einzigartige tetracyclische Struktur und das Vorhandensein von Stickstoffatomen an bestimmten Positionen aus.
Eigenschaften
Molekularformel |
C15H23IN2O |
|---|---|
Molekulargewicht |
374.26 g/mol |
IUPAC-Name |
7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide |
InChI |
InChI=1S/C15H22N2O.HI/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H |
InChI-Schlüssel |
CEWQSCWBTCPHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


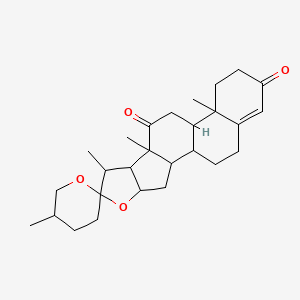
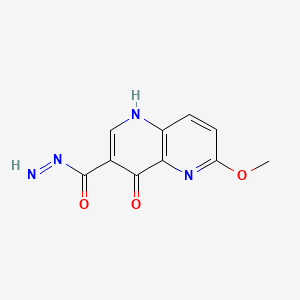
![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)
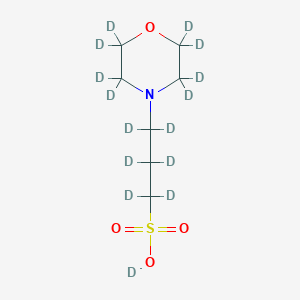

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)
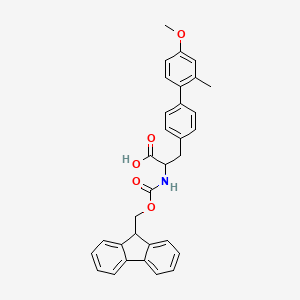

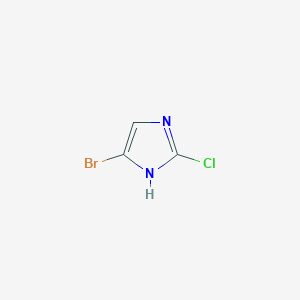
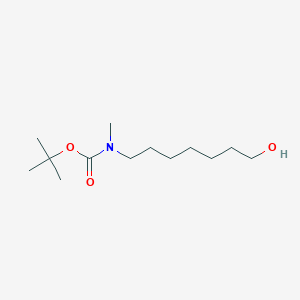
![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
